methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate
Description
Methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core linked to a methyl benzoate moiety via an acetamido bridge.
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-27-20(26)12-6-2-4-8-14(12)22-16(24)10-23-11-21-17-13-7-3-5-9-15(13)28-18(17)19(23)25/h2-9,11H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYWPALEFUCCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamido and benzoate groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Impact: The substitution of sulfur (benzothieno) with oxygen (benzofuro) may alter electronic properties and lipophilicity.
- Functional Group Differences: The target compound’s methyl ester and acetamido groups contrast with the sulfonamide and thioether linkages in benzothieno analogs. Sulfonamides are known for strong hydrogen-bonding capacity, which may explain the potent COX-2 inhibition observed in Compound 10 . The acetamido bridge in the target compound could offer metabolic stability compared to thioether bonds, which are prone to oxidation.
Ethyl Ester Analogue in Discontinued Compounds
Ethyl 2-(2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate (CymitQuimica Ref: 10-F722577) shares structural similarity with the target compound but features a thieno[3,2-d]pyrimidin-4-one core and an ethyl ester (vs. methyl ester). Notably, this compound was discontinued, possibly due to:
- Reduced Metabolic Stability : Ethyl esters are generally more susceptible to esterase cleavage than methyl esters, leading to shorter half-lives.
- Steric Effects: The 7-phenyl substituent in the thieno derivative might hinder target engagement compared to the unsubstituted benzofuro core .
Pesticide-Related Methyl Benzoate Derivatives
For example:
- Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl): A herbicidal compound demonstrating the role of ester groups in enhancing bioavailability and membrane permeability . This supports the hypothesis that the methyl ester in the target compound may improve its pharmacokinetic profile.
Biological Activity
Methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound that integrates structural features typical of both benzofuran and pyrimidine derivatives. Its unique molecular architecture suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 329.35 g/mol
- Solubility: Soluble in organic solvents such as DMSO and ethanol.
- Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Research indicates that it may function as a kinase inhibitor, which is critical in regulating cell proliferation and apoptosis.
Potential Targets:
- Kinase Enzymes: The compound may inhibit certain kinases associated with cancer cell signaling pathways.
- Receptors: It could modulate receptor activity, influencing downstream signaling cascades.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance, derivatives with different substituents on the benzofuran moiety have been synthesized to evaluate their impact on potency and selectivity against target enzymes.
Synthesis Methods:
The synthesis typically involves multi-step reactions including:
- Formation of the benzofuran core.
- Introduction of the pyrimidine ring via cyclization reactions.
- Acetylation to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
